4-(Octylamino)butane-1-sulfonic acid
Description
Properties
CAS No. |
54960-67-7 |
|---|---|
Molecular Formula |
C12H27NO3S |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
4-(octylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-10-13-11-8-9-12-17(14,15)16/h13H,2-12H2,1H3,(H,14,15,16) |
InChI Key |
BGCMJBRUWVPTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCCS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The physicochemical and functional properties of sulfonic acid derivatives are heavily influenced by their substituents. Below is a comparison of CABS with structurally similar compounds:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| CABS | Cyclohexylamino | C₁₀H₂₁NO₃S | 235.34 | Hydrophobic cyclohexyl group |
| 4-(Pyridin-2-ylsulfanyl)-butane-1-sulfonic acid | Pyridinylsulfanyl | C₉H₁₃NO₃S₂ | 247.34 | Aromatic pyridine and sulfur linkage |
| 4-Phenylbutane-1-sulfonic acid | Phenyl | C₁₀H₁₄O₃S | 214.28 | Aromatic phenyl group |
| 4-Oleoylamino-1-butanesulfonic acid (K⁺ salt) | Oleoylamino (C₁₈ unsaturated acyl) | C₂₂H₄₂KNO₄S* | ~480 (estimated) | Long unsaturated hydrocarbon chain |
| 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid | Piperazinyl | C₁₀H₂₁N₂O₄S | 265.35 (calculated) | Hydroxyethyl-piperazine moiety |
Key Insights :
- Cyclohexyl vs. Phenyl : CABS’s cyclohexyl group offers greater hydrophobicity than the phenyl variant, enhancing its compatibility with lipid-rich environments .
- Oleoylamino vs. Cyclohexylamino: The oleoyl substituent introduces surfactant-like properties due to its long unsaturated chain, making it suitable for emulsion-based applications .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
- CABS’s zwitterionic nature and moderate logP (3.05 ) make it uniquely suited for buffering across a wide pH range.
Research Findings and Industrial Case Studies
- Catalytic Efficiency: Butane-1-sulfonic acid immobilized on Fe₃O₄@SiO₂ nanoparticles demonstrated high catalytic activity in aqueous media, achieving yields >85% for barbituric acid derivatives under mild conditions .
- Buffer Performance : CABS exhibited superior pH stability (±0.1 units) in mammalian cell cultures compared to traditional buffers like HEPES, attributed to its low temperature sensitivity .
- Surfactant Potential: Oleoylamino sulfonic acid derivatives showed micelle formation at critical concentrations <1 mM, suggesting utility in detergent formulations .
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves sequential nucleophilic substitutions using 1,4-dibromobutane as the backbone.
Step 1: Amine Alkylation
1,4-Dibromobutane reacts with octylamine in a 1:1 molar ratio under reflux in dimethylformamide (DMF) at 80°C for 12 hours. The primary amine selectively displaces one bromide ion, forming 4-bromo-N-octylbutan-1-amine. Excess dibromobutane minimizes di-substitution, though trace amounts of bis-octylamino byproducts may form.
Step 2: Sulfite Displacement
The intermediate 4-bromo-N-octylbutan-1-amine undergoes sulfonation via reaction with sodium sulfite (Na₂SO₃) in aqueous ethanol at 100°C for 6 hours. Sulfite ions displace the remaining bromide, yielding 4-(octylamino)butane-1-sulfonic acid. The crude product is purified via recrystallization from ethanol/water mixtures, achieving an overall yield of 65%.
Challenges and Optimizations
-
Di-Substitution Byproducts : Controlled stoichiometry (1.2:1 dibromobutane-to-amine ratio) suppresses quaternary ammonium salt formation.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous ethanol facilitates sulfite displacement.
Ring-Opening of Butane Sultone
Single-Step Synthesis
Butane sultone (1,4-butane sultone), a strained cyclic sulfonic ester, reacts exothermically with octylamine at room temperature in tetrahydrofuran (THF). The amine attacks the electrophilic β-carbon of the sultone, rupturing the ring to form this compound in 85% yield.
Advantages and Limitations
-
Efficiency : Single-step synthesis with high atom economy.
-
Sultone Availability : Commercial scarcity necessitates in-house synthesis via sulfonation of 1,4-butanediol using chlorosulfonic acid, introducing handling hazards.
Sulfonation of 4-Octylaminobutanol
Stepwise Functionalization
Step 1: Alcohol Synthesis
4-Octylaminobutanol is prepared by alkylating 4-aminobutanol with octyl bromide in the presence of potassium carbonate.
Step 2: Sulfonation
The alcohol undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0°C, followed by gradual warming to room temperature. The reaction affords the target compound in 50% yield after neutralization and extraction.
Practical Considerations
-
Side Reactions : Competing sulfation or over-sulfonation necessitates precise temperature control.
-
Acid Sensitivity : The amine group is protonated under acidic conditions, requiring post-synthesis neutralization.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Steps | 2 | 1 | 2 |
| Key Reagents | 1,4-Dibromobutane | Butane sultone | 4-Octylaminobutanol |
| Yield | 65% | 85% | 50% |
| Scalability | High | Moderate | Low |
| Byproducts | Di-substituted salts | None significant | Sulfated derivatives |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Octylamino)butane-1-sulfonic acid, and how can impurities be minimized?
- Methodological Answer : Synthesis typically involves sulfonation of the precursor amine, followed by purification via ion-exchange chromatography or recrystallization. Key steps include:
- Amine functionalization : Reacting octylamine with a sulfonating agent (e.g., sulfuric acid derivatives) under controlled pH (8–10) to avoid over-sulfonation .
- Purification : Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) to isolate the product .
- Common impurities : Unreacted octylamine or sulfonate byproducts. Monitor via TLC (silica gel, ethanol:ammonia 9:1) or NMR .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (DMSO-d6, 400 MHz) detects characteristic peaks: δ 1.2–1.6 ppm (octyl chain CH2), δ 2.8–3.2 ppm (sulfonic acid proton), and δ 3.4–3.8 ppm (amine protons). Cross-verify with ¹³C NMR for sulfonate carbon at ~50 ppm .
- Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak [M-H]⁻ at m/z 294.2 .
- Elemental analysis : Target composition: C, 52.1%; H, 9.2%; N, 4.8%; S, 11.1% (theoretical) .
Advanced Research Questions
Q. How can this compound be functionalized for targeted drug delivery in tumor microenvironments?
- Methodological Answer :
- Conjugation strategies : Link the sulfonic acid group to tumor-targeting ligands (e.g., folate or peptides) via carbodiimide coupling (EDC/NHS chemistry). Optimize pH-dependent release using labile linkers (e.g., hydrazone bonds) .
- In vitro validation : Test cellular uptake in cancer cell lines (e.g., HeLa) using fluorescently tagged derivatives. Compare efficacy against non-targeted analogs .
- Data contradiction resolution : If solubility issues arise (e.g., aggregation in physiological buffers), modify the octyl chain length or introduce PEG spacers .
Q. What experimental approaches address discrepancies in reported solubility and stability data for sulfonic acid derivatives?
- Methodological Answer :
- Solubility profiling : Conduct systematic studies in buffers (pH 3–10) with ionic strength adjustments (0.1–1.0 M NaCl). Use dynamic light scattering (DLS) to detect micelle formation .
- Stability under stress : Accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., desulfonation) via LC-MS .
- Contradiction analysis : Cross-reference data with structurally similar compounds (e.g., perfluorobutane sulfonic acid) to identify trends in sulfonate group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
